N-(3,4-dimethylphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with a methyl group at position 5, a carboxamide group at position 4, and aryl groups at positions 1 and N1. The 3,4-dimethylphenyl group on the carboxamide nitrogen and the 4-isopropylphenyl group on the triazole nitrogen distinguish it from analogs. Such structural features influence lipophilicity, steric effects, and intermolecular interactions, which are critical for pharmacological activity and physicochemical properties .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-13(2)17-7-10-19(11-8-17)25-16(5)20(23-24-25)21(26)22-18-9-6-14(3)15(4)12-18/h6-13H,1-5H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPGDMZLMJLVMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,4-dimethylphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential bioactive properties, including antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues of the 1,2,3-Triazole-4-Carboxamide Skeleton
Substituent Variations on the Triazole Ring
- 1-(3,4-Dimethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 866872-27-7): Differs in the aryl substituent at N1 (4-methylphenyl vs. 4-isopropylphenyl). Key Data: Molecular formula C19H20N4O, molecular weight 320.37.
1-(4-Chlorophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide (CAS 940990-93-2) :
Carboxamide Substituent Variations
- Key Data: Molecular formula C16H17N7OS2, molecular weight 387.46.
Physicochemical and Pharmacological Comparisons
Table 1: Comparative Analysis of Key Compounds
*Calculated molecular weight based on formula C20H22N4O.
Research Findings
- Crystal Packing and Stability : Analogs with bulky aryl groups (e.g., 4-isopropylphenyl) exhibit tighter crystal packing due to van der Waals interactions, improving thermal stability but reducing solubility .
- Biological Activity : Thiadiazole-containing derivatives (e.g., CAS 871323-63-6) show enhanced kinase inhibition due to sulfur-mediated interactions with catalytic sites .
- Synthetic Routes : Most analogs are synthesized via EDCI/HOBt-mediated coupling (e.g., ), with yields ranging from 62% to 71% depending on substituent reactivity .
Biological Activity
N-(3,4-dimethylphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide (CAS Number: 902884-49-5) is a synthetic compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula . Its structure features a triazole ring, which is known for its diverse biological applications. The presence of various substituents, such as the dimethylphenyl and isopropylphenyl groups, may influence its biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. While specific data on this compound is limited, its structural analogs have demonstrated efficacy against pathogens such as Staphylococcus aureus and Candida albicans.
Antitumor Activity
Triazoles are also recognized for their antitumor potential. A study on related compounds revealed that certain triazole derivatives inhibited cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with similar structures have shown IC50 values in the micromolar range against several cancer cell lines (e.g., A549 lung carcinoma and MCF-7 breast cancer cells) .
The biological activity of triazoles like this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Disruption of Cell Signaling Pathways : Many triazoles interfere with signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : By triggering apoptotic pathways, these compounds can effectively reduce tumor growth.
Case Studies
Several studies have explored the biological activities of triazole derivatives similar to this compound:
- Study on Anticancer Properties : A recent investigation demonstrated that a series of triazole derivatives exhibited potent antiproliferative activity against human cancer cell lines with IC50 values ranging from 10 to 50 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole A | A549 | 25 |
| Triazole B | MCF-7 | 15 |
| Triazole C | HeLa | 30 |
Q & A
Q. Validation :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
Data Contradiction Note : If computational predictions conflict with experimental results (e.g., false positives), re-evaluate protonation states of the ligand or solvation effects in the docking model .
How can researchers resolve contradictions in crystallographic data during structural refinement of this compound?
Advanced Research Focus
Software Tools :
Q. Common Issues :
- Thermal Motion Artifacts : Apply restraints (e.g.,
SIMU,DELU) to suppress unrealistic atomic displacement . - Data Completeness : Ensure redundancy (≥4) and resolution (<1.0 Å) to reduce R-factor discrepancies .
Example : If the triazole ring exhibits abnormal bond lengths (>1.5 Å), re-examine hydrogen atom placement using AFIX constraints .
What strategies can mitigate the low aqueous solubility of this compound in biological assays?
Basic Research Focus
Solubility Enhancement :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD) to stabilize the compound .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide moiety .
Validation : Measure solubility via HPLC-UV (shake-flask method) and confirm stability under assay conditions (pH 7.4, 37°C) .
How should researchers design experiments to analyze conflicting bioactivity data across different enzyme inhibition studies?
Advanced Research Focus
Hypothesis-Driven Approach :
Assay Conditions : Standardize buffer pH, ionic strength, and temperature to eliminate variability .
Control Compounds : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay robustness .
Dose-Response Curves : Perform 8-point dilutions (0.1–100 µM) to calculate IC50 values with 95% confidence intervals .
Data Interpretation : If IC50 values vary >10-fold between studies, assess off-target effects via kinome-wide profiling or crystallographic analysis of binding modes .
What are the best practices for characterizing the stability of this compound under long-term storage conditions?
Basic Research Focus
Stability Protocol :
- Accelerated Degradation : Store samples at 40°C/75% RH for 1 month and analyze via HPLC-MS to detect hydrolysis or oxidation byproducts .
- Light Sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux-hours) .
Recommendation : Use amber glass vials and inert atmospheres (argon) for storage .
How can researchers leverage structural analogs (e.g., 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) to infer SAR for this compound?
Advanced Research Focus
SAR Workflow :
Database Mining : Use PubChem BioActivity data to identify analogs with reported IC50 values against target enzymes .
3D-QSAR Modeling : Align structures in SYBYL-X and generate CoMFA/CoMSIA models to predict substituent effects .
Synthetic Prioritization : Modify substituents at the 3,4-dimethylphenyl group to balance lipophilicity (clogP) and hydrogen-bonding capacity .
Key Insight : Methyl groups at the 3,4-positions may enhance target selectivity by reducing steric clashes in hydrophobic binding pockets .
What analytical techniques are critical for confirming the regiochemistry of the triazole ring in this compound?
Basic Research Focus
Regiochemical Confirmation :
- NOESY NMR : Correlate protons on the triazole ring with adjacent substituents to distinguish 1,4- vs. 1,5-regioisomers .
- X-ray Crystallography : Resolve atomic positions to <0.01 Å accuracy using SHELXL refinement .
Example : In the crystal structure of a related triazole-carboxamide (CCDC 925700), the 1,4-regioisomer was confirmed via N1–C4 bond length (1.318 Å) .
How can researchers address discrepancies between computational predictions and experimental results in pharmacokinetic studies?
Advanced Research Focus
Troubleshooting Steps :
ADME Prediction : Use SwissADME to estimate logP, BBB permeability, and CYP450 interactions .
In Vitro Validation :
- Caco-2 Assay : Measure apparent permeability (Papp) to assess intestinal absorption.
- Microsomal Stability : Incubate with liver microsomes (human/rat) to quantify metabolic clearance .
Root Cause Analysis : If predicted bioavailability exceeds experimental values (>20% error), re-parameterize solubility or protein-binding inputs in the model .
What future research directions are prioritized for this compound based on current structural and bioactivity data?
Q. Advanced Research Focus
Target Deconvolution : Employ chemoproteomics (e.g., affinity-based pull-down assays) to identify off-target interactions .
Polypharmacology : Explore dual inhibition (e.g., HDAC/PDE4) via structural hybridization with known pharmacophores .
Formulation Science : Develop nanoparticle carriers (PLGA-based) to enhance in vivo bioavailability .
Collaborative Opportunities : Partner with crystallography labs to solve co-crystal structures with target enzymes (e.g., PDB deposition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
